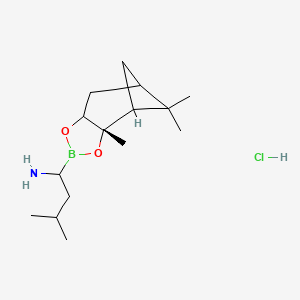
(R)-BoroLeu-(+)-Pinanediol-hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-BoroLeu-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable tool in various chemical reactions and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroLeu-(+)-Pinanediol-hydrochloride typically involves the reaction of ®-BoroLeu with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of ®-BoroLeu-(+)-Pinanediol-hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the compound, which is essential for its applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
®-BoroLeu-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to yield different boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include various boronic acid derivatives, reduced boron compounds, and substituted products with different functional groups.
Aplicaciones Científicas De Investigación
®-BoroLeu-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-BoroLeu-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group in the compound can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-BoroLeu-(+)-Pinanediol-hydrochloride include other boronic acid derivatives, such as:
- (S)-BoroLeu-(+)-Pinanediol-hydrochloride
- ®-BoroVal-(+)-Pinanediol-hydrochloride
- ®-BoroPhe-(+)-Pinanediol-hydrochloride
Uniqueness
What sets ®-BoroLeu-(+)-Pinanediol-hydrochloride apart from other similar compounds is its specific chiral configuration and the presence of the pinanediol moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C15H29BClNO2 |
|---|---|
Peso molecular |
301.7 g/mol |
Nombre IUPAC |
3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10?,11?,12?,13?,15-;/m0./s1 |
Clave InChI |
XIWVZUJBIPFACB-DONSXDIISA-N |
SMILES isomérico |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.Cl |
SMILES canónico |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















